![molecular formula C13H14N2O2S2 B2485505 Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 689772-00-7](/img/structure/B2485505.png)
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, involves several key steps, often starting from basic precursors like dimethyl acetone-1,3-dicarboxylate. Through a series of reactions involving sulfuryl chloride and thiourea, intermediates are transformed into the desired thiazole carboxylates (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can exhibit proton tautomerism and stereoisomerism, as studied through crystal structure and spectroscopic analyses. These properties are significant for understanding the compound's behavior in various chemical environments (Pyrih et al., 2023).
Chemical Reactions and Properties
Thiazole compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. The functional groups attached to the thiazole ring, such as amino, methylsulfanyl, and carboxylate groups, significantly influence the compound's reactivity and the types of chemical transformations it can undergo (Hu et al., 2010).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined through various analytical techniques, including X-ray crystallography and spectroscopy (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and nucleophilicity, are defined by the electronic structure of the thiazole ring and the nature of substituents. These properties are critical for the compound's reactivity and its potential as a building block in organic synthesis (Murai et al., 2018).
properties
IUPAC Name |
methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-4-5-8(2)9(6-7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOGPOCHOYCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
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